2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Descripción

Molecular Architecture and Bonding Patterns

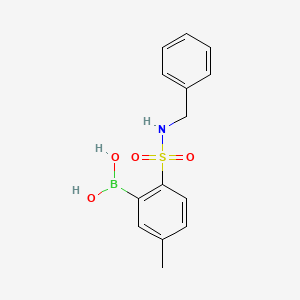

The molecular architecture of this compound encompasses a complex arrangement of functional groups anchored to an aromatic benzene ring system. The compound possesses a molecular formula of C14H16BNO4S with a molecular weight of 305.2 daltons, indicating a substantial degree of functionalization beyond the basic phenylboronic acid framework. The structural connectivity follows a specific pattern where the boronic acid group (-B(OH)2) occupies a position adjacent to a bulky N-benzylsulfamoyl substituent, creating a unique stereoelectronic environment that distinguishes this compound from simpler boronic acid derivatives.

The boronic acid functional group maintains its characteristic trigonal planar geometry around the boron center, consistent with the sp2 hybridization observed in related phenylboronic acid compounds. X-ray crystallographic studies of similar boronic acid structures have demonstrated that the B-O bond lengths typically range from 1.35 to 1.37 Å in trigonal boronic acids, with the boron center exhibiting a slight pyramidalization due to the vacant p orbital. The presence of the electron-withdrawing sulfamoyl group in the ortho position relative to the boronic acid functionality creates a distinctive electronic environment that can influence the Lewis acidity of the boron center.

The sulfamoyl functional group (-SO2NH-) introduces additional complexity through its tetrahedral sulfur center, which forms strong covalent bonds with two oxygen atoms and creates a bridge to the N-benzyl substituent. This arrangement generates a compound with multiple hydrogen bonding capabilities, as the boronic acid hydroxyl groups can participate in intermolecular hydrogen bonding networks similar to those observed in phenylboronic acid crystal structures. The benzyl group attached to the nitrogen provides additional aromatic character and contributes to the overall molecular volume and lipophilicity of the compound.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organometallic species containing multiple functional groups. The primary name, this compound, indicates the substitution pattern on the phenyl ring with precise positional descriptors. The compound is officially registered under Chemical Abstracts Service number 1072946-63-4, which provides unambiguous identification in chemical databases and regulatory systems.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as B(C1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)(O)O, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C14H16BNO4S/c1-11-7-8-14(13(9-11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 offers an additional standardized method for representing the compound's structure in computational chemistry applications.

The systematic naming convention places the boronic acid functionality as the principal functional group, with the sulfamoyl and methyl substituents identified by their specific positions on the benzene ring. The N-benzyl designation indicates that the benzyl group is attached to the nitrogen atom of the sulfamoyl moiety, distinguishing this compound from potential isomers where the benzyl group might be attached to different positions.

Isomeric Considerations and Stereoelectronic Properties

The molecular structure of this compound presents several important isomeric considerations that influence its chemical behavior and potential applications. The compound exhibits positional isomerism possibilities based on the relative positions of the sulfamoyl, methyl, and boronic acid substituents on the benzene ring. The specific 2,5-substitution pattern creates a meta relationship between the methyl group and the sulfamoyl functionality, while maintaining an ortho relationship between the boronic acid and sulfamoyl groups.

Conformational analysis reveals that the boronic acid group can adopt different orientations relative to the aromatic plane, typically favoring conformations that minimize steric interactions with the adjacent sulfamoyl substituent. Research on related ortho-substituted boronic acids has demonstrated that bulky ortho substituents can force the boronic acid group to rotate out of the aromatic plane, creating "T-shaped" molecular geometries rather than the planar arrangements observed in unsubstituted phenylboronic acid. This rotational freedom around the carbon-boron bond provides conformational flexibility that can influence the compound's binding properties and reactivity patterns.

The stereoelectronic properties of the compound are significantly influenced by the electron-withdrawing nature of the sulfamoyl group, which can affect the electron density at the boron center and modify the Lewis acidity compared to simpler phenylboronic acid derivatives. The proximity of the sulfamoyl oxygen atoms to the boronic acid functionality may create opportunities for intramolecular interactions that stabilize certain conformational states. Additionally, the N-benzyl substituent provides rotational degrees of freedom around the carbon-nitrogen bond, allowing for multiple low-energy conformations that can accommodate different binding modes in supramolecular assemblies.

Comparative Analysis with Related Boronic Acid Derivatives

A systematic comparison of this compound with structurally related boronic acid derivatives reveals distinctive features that set this compound apart from simpler analogues. Table 1 presents a comparative analysis of key molecular properties across a series of functionalized phenylboronic acids.

Table 1: Comparative Properties of Functionalized Phenylboronic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Phenylboronic acid | C6H7BO2 | 121.93 | 98-80-6 | Boronic acid |

| 4-Tolylboronic acid | C7H9BO2 | 135.96 | 5720-05-8 | Boronic acid, methyl |

| This compound | C14H16BNO4S | 305.2 | 1072946-63-4 | Boronic acid, sulfamoyl, methyl, benzyl |

| 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid | C10H16BNO4S | 257.11 | 221290-14-8 | Boronic acid, sulfamoyl, tert-butyl |

| 4-(N-Benzylsulfonamido)benzeneboronic acid | C13H14BNO4S | 291.13 | 548769-96-6 | Boronic acid, sulfonamido, benzyl |

The molecular weight progression demonstrates the significant structural elaboration achieved in this compound compared to the parent phenylboronic acid (98-80-6). While phenylboronic acid serves as the fundamental scaffold with a molecular weight of 121.93 daltons, the target compound exhibits a molecular weight of 305.2 daltons, representing a 150% increase in molecular mass through the incorporation of the sulfamoyl, benzyl, and methyl substituents.

The substitution pattern analysis reveals that this compound occupies a unique position among boronic acid derivatives due to its combination of ortho-sulfamoyl substitution with meta-methyl positioning. This contrasts with 4-tolylboronic acid (5720-05-8), which features para-methyl substitution, and 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid (221290-14-8), which lacks the additional methyl group and contains a different nitrogen substituent pattern.

Crystallographic studies of related compounds provide insights into the structural consequences of these substitution patterns. Research on 4-methylphenylboronic acid has shown that the compound crystallizes in an orthorhombic space group with specific hydrogen bonding patterns between boronic acid groups. The introduction of the bulky N-benzylsulfamoyl substituent in the target compound likely disrupts these simple dimeric hydrogen bonding motifs, potentially leading to more complex supramolecular arrangements.

The electronic properties of this compound are expected to differ substantially from those of simpler boronic acids due to the presence of multiple electron-withdrawing and electron-donating substituents. The sulfamoyl group acts as a strong electron-withdrawing substituent through both inductive and mesomeric effects, while the methyl group provides modest electron-donating character. This electronic balance creates a compound with intermediate Lewis acidity compared to electron-poor boronic acids like 4-carboxy-2-nitrophenylboronic acid and electron-rich derivatives such as 4-methoxyphenylboronic acid.

The hydrogen bonding capabilities of this compound extend beyond the typical boronic acid dimeric motifs observed in simpler compounds. The sulfamoyl nitrogen and oxygen atoms provide additional hydrogen bonding sites that can participate in complex three-dimensional networks, similar to those observed in co-crystal studies of boronic acids with complementary hydrogen bonding partners. This expanded hydrogen bonding potential distinguishes the compound from simpler methylated boronic acids and positions it as a potentially valuable building block for supramolecular chemistry applications.

Propiedades

IUPAC Name |

[2-(benzylsulfamoyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO4S/c1-11-7-8-14(13(9-11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRKXIUUPXKKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674618 | |

| Record name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-63-4 | |

| Record name | B-[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Miyaura Borylation of 2-(N-Benzylsulfamoyl)-5-methylphenyl Halide

- Starting Material: 2-(N-Benzylsulfamoyl)-5-methylphenyl bromide or iodide.

- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).

- Solvent: 1,4-dioxane or dimethylformamide.

- Conditions: Heating at 60–80 °C under nitrogen atmosphere.

- Outcome: Formation of the corresponding pinacol boronate ester intermediate.

This method is widely used due to its high regioselectivity and good yields. For example, a related synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole achieved an overall yield of over 50% through a two-step process involving borylation under palladium catalysis with potassium ethanoate as base.

Hydrolysis to Boronic Acid

The pinacol boronate ester intermediate is typically hydrolyzed under mild acidic conditions to yield the free boronic acid:

- Reagents: Aqueous acidic solution (e.g., HCl in water or methanol).

- Conditions: Room temperature stirring for several hours.

- Outcome: Conversion of the boronate ester to the boronic acid with minimal decomposition.

Installation of the N-Benzylsulfamoyl Group

The N-benzylsulfamoyl substituent is introduced by sulfonamide formation, typically via reaction of a sulfonyl chloride derivative with benzylamine or benzylamine derivatives.

Sulfonamide Formation

- Starting Material: 2-amino-5-methylphenylboronic acid or its protected precursor.

- Reagents: Benzylsulfonyl chloride, base (e.g., triethylamine or pyridine).

- Solvent: Dichloromethane or tetrahydrofuran.

- Conditions: Cooling to 0 °C to room temperature, stirring for several hours.

- Outcome: Formation of this compound.

This reaction typically proceeds with high regioselectivity and moderate to good yields, depending on the purity of starting materials and reaction conditions.

Alternative Synthetic Routes and Functionalization Approaches

Recent advances in boronic acid chemistry provide alternative methods to functionalize aromatic amines with boronic acid groups and sulfamoyl moieties.

Alkylation of Secondary Amines with o-(Bromomethyl)phenylboronic Acid

A novel methodology involves alkylation of secondary amines with o-(bromomethyl)phenylboronic acid to introduce the boronic acid moiety functionalized with an aminomethyl group, which can be further derivatized to sulfamoyl groups. This approach allows:

- Site-specific modification of peptides or aromatic amines.

- Incorporation of the critical o-aminomethyl group that enhances saccharide binding.

- Use of commercially available o-(bromomethyl)phenylboronic acid.

This method is advantageous for synthesizing complex boronic acid derivatives under mild conditions with good yields.

Amidation Using Carbodiimide Coupling Agents

For conjugation of boronic acids to amines, carbodiimide-mediated coupling (e.g., with EDC) can be employed, especially in aqueous or buffered conditions. This method is useful for preparing boronic acid conjugates but less common for small molecule synthesis due to potential side reactions.

Data Table: Summary of Key Preparation Methods

Research Findings and Practical Considerations

- Catalyst and Base Selection: Palladium catalysts such as Pd(dppf)Cl2 combined with potassium acetate provide efficient borylation with minimal side reactions.

- Temperature Control: Maintaining reaction temperatures between 60–80 °C is critical for optimal yields in borylation steps.

- Purification: Silica gel chromatography is commonly used to purify boronate esters and boronic acids; however, boronic acids can strongly interact with stationary phases, sometimes necessitating pinacol protection during purification.

- Functional Group Compatibility: The sulfonamide group is stable under borylation conditions but should be introduced after boronic acid formation if sensitive to reaction conditions.

- Yield Optimization: Multi-step sequences may result in cumulative yield losses; optimizing each step individually is essential.

Análisis De Reacciones Químicas

Types of Reactions

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.

Mecanismo De Acción

The mechanism of action of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with diols under basic conditions and dissociating under acidic conditions. This property makes it useful in applications such as sensing and separation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The following table summarizes key structural and commercial attributes of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₆BNO₄S | 305.16 | 1072946-63-4 | 96% | Benzylsulfamoyl, methyl |

| 2-(Methoxymethyl)phenylboronic acid | C₈H₁₁BO₃ | 165.98 | 126617-98-9 | >97% | Methoxymethyl |

| 2-Methoxy-5-methylphenylboronic acid | C₈H₁₁BO₃ | 165.98 | 127972-00-3 | >97% | Methoxy, methyl |

| 2-Methyl-5-(methylsulfonyl)phenylboronic Acid | C₈H₁₁BO₄S | 214.05 | N/A | N/A | Methylsulfonyl, methyl |

| (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid | C₈H₉BFNO₃ | 196.97 | 874289-40-4 | N/A | Fluoro, methylcarbamoyl |

Key Observations:

Methylsulfonyl () and methylcarbamoyl () substituents in similar compounds provide distinct electronic effects (e.g., electron-withdrawing sulfonyl vs. electron-donating methoxy), influencing reactivity in cross-coupling reactions .

Molecular Weight :

- The target compound’s higher molecular weight (305.16 g/mol) compared to analogs (165–214 g/mol) may impact solubility or pharmacokinetic properties in drug discovery contexts .

Commercial Availability :

- Simpler derivatives like 2-methoxy-5-methylphenylboronic acid are available at higher purity (>97%) and lower cost (e.g., ¥8,500/g) compared to the target compound .

Actividad Biológica

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a boronic acid functional group, which is essential for its biological activity. The presence of the sulfamoyl group enhances its interaction with biomolecules, facilitating binding to target proteins or enzymes.

The mechanism of action of this compound primarily involves its ability to form reversible covalent bonds with diols present in various biomolecules. This property is particularly significant in the context of enzyme inhibition, where the compound can act as an inhibitor by binding to the active site of enzymes that utilize diol substrates.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound may enhance the efficacy of existing anticancer therapies by targeting specific cancer cell pathways.

- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties, making this compound a potential candidate for treating inflammatory diseases.

- Enzyme Inhibition : As a boronic acid derivative, it has been investigated for its ability to inhibit various enzymes, including serine proteases and glycosidases, which are crucial in many biological processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Proteasome inhibition | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Enzyme inhibition | Binding to active sites of enzymes |

Case Study: Anticancer Properties

In a study examining the anticancer potential of boronic acids, this compound was found to inhibit the growth of several cancer cell lines. The compound demonstrated a dose-dependent response, with significant reductions in cell viability at higher concentrations. This suggests that further exploration into its mechanism could reveal novel therapeutic strategies for cancer treatment.

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit the activity of certain glycosidases, which are involved in carbohydrate metabolism. The inhibition was characterized by kinetic studies that confirmed competitive inhibition patterns.

Q & A

Q. What are the key challenges in synthesizing 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, and how can they be methodologically addressed?

The synthesis of this compound faces challenges in selectivity and yield due to competing side reactions, such as boroxine formation at elevated temperatures or undesired sulfonamide coupling. A multi-step approach is recommended:

- Step 1: Optimize the sulfamoylation of the benzyl group under inert conditions to prevent oxidation.

- Step 2: Introduce the boronic acid moiety via Suzuki-Miyaura coupling, using Pd catalysts and anhydrous solvents to minimize hydrolysis .

- Step 3: Purify intermediates using silica gel-free methods (e.g., recrystallization or centrifugal partitioning chromatography) to avoid irreversible binding with silica .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy: Use B NMR to confirm boronic acid integrity and H/C NMR to verify sulfamoyl and methyl group positions.

- X-ray Crystallography: Resolve crystal structures to analyze supramolecular interactions, such as hydrogen bonding between the sulfamoyl group and boronic acid .

- HPLC-MS: Monitor purity and detect trace impurities, especially residual Pd from coupling reactions .

Q. How can solubility limitations of this compound in aqueous buffers be mitigated for biological assays?

The boronic acid group may aggregate in polar solvents. Methodological solutions include:

- Co-solvent Systems: Use DMSO-water mixtures (<10% DMSO) to enhance solubility while maintaining biocompatibility .

- pH Adjustment: Buffer solutions at pH 7.4–8.0 can stabilize the boronate anion, improving solubility .

Advanced Research Questions

Q. How does the supramolecular architecture of this compound influence its function as a molecular receptor?

The compound’s benzylsulfamoyl group acts as a hydrogen bond donor, while the boronic acid moiety binds diols or hydroxyl groups. Advanced characterization methods include:

Q. What strategies can resolve contradictions in observed bioactivity data for this compound across different cell lines?

Discrepancies may arise from cell-specific esterase activity or membrane permeability. Mitigation approaches:

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target proteins?

Q. What are the implications of trace metal impurities in catalytic applications of this compound?

Residual Pd from Suzuki-Miyaura coupling can interfere with catalytic studies. Remediation steps:

Q. How does the compound’s stability under varying temperatures impact long-term storage for experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.